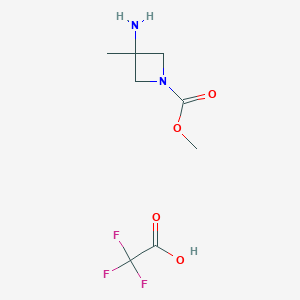
Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate
描述
Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate (CAS Number: 1803570-69-5) is a chemical compound used in various fields of research and industry . It has a molecular weight of 258.2 .
Molecular Structure Analysis
The molecular formula of Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate is C8H13F3N2O4. The InChI code is 1S/C6H12N2O2.C2HF3O2/c1-6(7)3-8(4-6)5(9)10-2;3-2(4,5)1(6)7/h3-4,7H2,1-2H3;(H,6,7) .科学研究应用
Analytical Chemistry Applications
Gas Chromatographic Behavior of Amino Acid Derivatives
Trifluoroacetic acid (TFA) derivatives of amino acids exhibit significant advantages in gas chromatography due to their good chromatographic properties and high response to electron capture detectors, comparable to that of lindane. The use of TFA for derivatization of α-amino acids allows for efficient esterification without the need for evaporation of the reaction medium, showcasing the utility of TFA derivatives in analytical applications (Hušek, 1974).
Organic Synthesis Applications
Multicomponent Coupling Reactions
TFA promotes the transition-metal-free, three-component coupling of aziridines, arynes, and water. This methodology yields medicinally important N-aryl β-amino alcohol derivatives and demonstrates the versatility of TFA in facilitating complex reactions (Roy, Baviskar, & Biju, 2015). The use of azetidines further extends the applicability to N-aryl γ-amino alcohol derivatives, showcasing the broad utility of TFA in organic synthesis.
Efficient Acylation of Aryl Methyl Ketones
TFA anhydride serves as an efficient activator in the acylation of aryl methyl ketones with carboxylic acids, leading to β-diketones. This process highlights the role of TFA derivatives in facilitating acylation reactions, which are fundamental in organic synthesis (Shokova, Tafeenko, & Kovalev, 2020).
Synthesis of Pyrrole Derivatives
TFA is used in the synthesis of pyrrole derivatives, where it facilitates regioselective acylation, formylation, and bromination. This demonstrates TFA's utility in the preparation of complex organic molecules, offering a pathway to synthesize compounds with potential pharmacological properties (Chadwick & Hodgson, 1983).
Adjusting Crystal Morphology and Emission Behavior
TFA can drive molecular rearrangement to adjust crystal morphology and emission behavior. This is demonstrated in the synthesis of organic fluorophores, where TFA's introduction changes the molecular packing modes, affecting the compounds' fluorescence properties (Ye et al., 2021).
安全和危害
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
属性
IUPAC Name |
methyl 3-amino-3-methylazetidine-1-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.C2HF3O2/c1-6(7)3-8(4-6)5(9)10-2;3-2(4,5)1(6)7/h3-4,7H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYWQOBAAPADEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)








![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)